molecular formula C16H22N2O4 B4014090 1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4014090
M. Wt: 306.36 g/mol
InChI Key: LAYDVZSWQJZMRR-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, a methoxyethyl group, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a suitable catalyst.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is added via a nucleophilic substitution reaction, often using methoxyethyl chloride and a base such as sodium hydride.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, typically involving a suitable amine and a carbonyl compound.

    Formation of the Carboxamide Group:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and methoxyethyl groups, using reagents such as alkyl halides or nucleophiles like amines and thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon and acids or bases like hydrochloric acid and sodium hydroxide.

Scientific Research Applications

1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and metabolic diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with receptors in the central nervous system, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(4-ethoxyphenyl)-N-(2-ethoxyethyl)-5-oxopyrrolidine-3-carboxamide: This compound has an ethoxyethyl group instead of a methoxyethyl group, which may affect its reactivity and applications.

    1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-22-14-6-4-13(5-7-14)18-11-12(10-15(18)19)16(20)17-8-9-21-2/h4-7,12H,3,8-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYDVZSWQJZMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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